4-((1-(2-fluorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
Description
This compound belongs to a class of azetidine-linked pyran-2-one derivatives, characterized by a central azetidine ring substituted with a 2-fluorobenzoyl group and connected via an ether linkage to a 6-methyl-2H-pyran-2-one scaffold.
Properties
IUPAC Name |
4-[1-(2-fluorobenzoyl)azetidin-3-yl]oxy-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4/c1-10-6-11(7-15(19)21-10)22-12-8-18(9-12)16(20)13-4-2-3-5-14(13)17/h2-7,12H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAFLXGTALUEON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Temperature Effects
Catalytic Systems
- Reductive Amination : Sodium triacetoxyborohydride outperforms NaBH4 in selectivity for azetidine formation.
- Acylation : DMAP (10 mol%) reduces side reactions during benzoylation.
Analytical Characterization and Purity Assessment
Spectroscopic Validation
Chromatographic Purity
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) achieves baseline separation with retention times of 8.2–8.9 minutes.
Chemical Reactions Analysis
Types of Reactions
4-((1-(2-fluorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
4-((1-(2-fluorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-((1-(2-fluorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group may enhance binding affinity to these targets, while the azetidine ring can modulate the compound’s overall biological activity. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound’s closest analogs include derivatives with substituent variations on the benzoyl group (Table 1). Key differences arise in electronic properties, molecular weight, and lipophilicity, which influence solubility, bioavailability, and target interactions.
Table 1: Structural and Physicochemical Comparison of Analogous Compounds
*Hypothetical molecular weight calculated based on analogs. †Estimated value.
Substituent Effects on Properties
- Fluorine (2-Fluorophenyl): The fluorine atom’s small size and high electronegativity may enhance binding to polar regions of biological targets (e.g., enzymes) through dipole interactions or weak hydrogen bonds. This could improve metabolic stability compared to non-fluorinated analogs.
- Methoxy (2-Methoxyphenyl) : The methoxy group’s electron-donating nature may alter electronic distribution in the benzoyl ring, affecting π-π stacking interactions. However, steric hindrance could reduce binding efficiency in some contexts.
Biological Activity
The compound 4-((1-(2-fluorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈FN₃O₃
- Molecular Weight : 341.35 g/mol
This compound features an azetidine ring, a pyranone moiety, and a fluorobenzoyl substituent, which are critical for its biological activity.
Research indicates that the biological activity of this compound may be linked to its interaction with various biological targets, including enzymes and receptors. Specifically, its structure suggests potential interactions with:
- Enzymatic Inhibition : The azetidine moiety may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The fluorobenzoyl group could influence receptor binding affinity, particularly in the central nervous system.
Antitumor Activity
Several studies have reported the antitumor properties of compounds similar to 4-((1-(2-fluorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one. For instance:
- Study Findings : In vitro assays demonstrated that derivatives exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory effect observed | |
| Escherichia coli | Moderate inhibition |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Neuroprotective Effects
Research highlights the neuroprotective potential of similar compounds:
- Mechanism : The compound may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
Case Study 1: Antitumor Efficacy
A study conducted on a series of azetidine derivatives, including our compound, evaluated their effects on tumor growth in xenograft models. Results indicated significant tumor size reduction compared to control groups, supporting its potential as an anticancer agent.
Case Study 2: Antimicrobial Testing
In a controlled experiment assessing the antimicrobial efficacy against drug-resistant strains, the compound demonstrated notable activity against Staphylococcus aureus, suggesting its utility in treating resistant infections.
Q & A
Q. Key Reaction Parameters :
| Step | Solvent | Temperature | Catalyst/Base | Yield (%) |
|---|---|---|---|---|
| 1 | H₂O/THF | 25°C | NaHCO₃ | 70–80 |
| 2 | DMF | 70°C | K₂CO₃ | 50–60 |
Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- Structural Elucidation :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., azetidine C3-O-pyranone linkage) and fluorobenzoyl substitution. ¹⁹F NMR can verify the integrity of the 2-fluorobenzoyl group .
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula (C₁₇H₁₅FNO₄) and rule out side products.
- Purity Assessment :
Advanced Research Questions
How can researchers resolve contradictions in reported biological activity data for structurally similar azetidine-pyranone derivatives?
Methodological Answer:
Contradictions often arise from variations in assay conditions or structural analogs. To address this:
Standardize Assays : Use validated cell lines (e.g., MCF-7 for breast cancer) and consistent IC₅₀ measurement protocols (e.g., MTT assay, 48-hour incubation) .
SAR (Structure-Activity Relationship) Analysis : Compare substituent effects. For example:
- Replace the 2-fluorobenzoyl group with non-fluorinated analogs (e.g., ’s bromofuran variant) to assess fluorine’s role in target binding .
- Modify the pyranone’s methyl group to ethyl or hydrogen to evaluate steric/electronic impacts .
Dose-Response Reproducibility : Replicate studies in triplicate with blinded controls to minimize bias .
What strategies are effective in elucidating the molecular targets and mechanisms of action for this compound?
Methodological Answer:
- Target Identification :
- Mechanistic Studies :
- Apoptosis Assays : Measure caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) in treated cancer cells .
- Cell Cycle Analysis : Use flow cytometry with propidium iodide staining to detect G2/M arrest .
How should researchers design experiments to assess the pharmacokinetic properties of this compound?
Methodological Answer:
- In Vitro ADME :
- In Vivo Studies :
- Pharmacokinetic Profiling : Administer IV/oral doses (5–10 mg/kg) in rodents. Collect plasma samples at 0, 1, 3, 6, 12, 24h. Calculate AUC, t₁/₂, and bioavailability .
- Tissue Distribution : Use radiolabeled (¹⁴C) compound to track accumulation in target organs .
Data Contradiction Analysis
How can discrepancies in cytotoxicity data between academic studies and industrial reports be reconciled?
Methodological Answer:
Discrepancies often stem from assay sensitivity or compound purity.
- Purity Verification : Require ≥95% purity (HPLC) and confirm absence of endotoxins (LAL assay) .
- Cell Line Authentication : Use STR profiling to ensure no cross-contamination (e.g., HeLa vs. HEK293) .
- Positive Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) to benchmark assay performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
